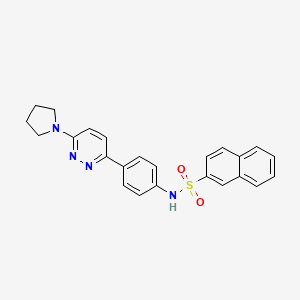

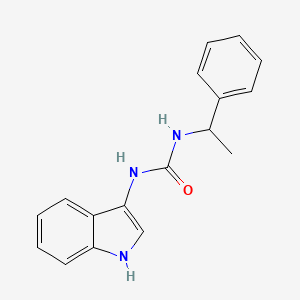

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors . For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and its derivatives . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .科学的研究の応用

Magnetic Anisotropy in Cobalt(II)-Sulfonamide Complexes

The research by Wu et al. (2019) examines how systematic substitutions on the N-(pyridine-2-ylmethyl)-sulfonamide ligand lead to variations in the CoN4 coordination geometry in cobalt(ii) complexes. This study demonstrates a correlation between axial zero-field splitting parameter (D) and coordination geometry, suggesting potential applications in magnetic anisotropy studies (Wu et al., 2019).

Amide Ligands in Cu-Catalyzed Coupling

Ma et al. (2017) explored the use of an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine in the Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This research highlights the potential for using specific amide ligands in facilitating efficient and selective metal-catalyzed coupling processes (Ma et al., 2017).

Organocatalysts in Asymmetric Michael Reactions

Syu et al. (2010) investigated the use of (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine as an organocatalyst for asymmetric Michael reactions. This study emphasizes the high catalytic activity and stereoselectivity of such organocatalysts in the presence of cyclohexanone and nitroolefins, offering insights into asymmetric synthesis and catalysis (Syu et al., 2010).

Anticancer Properties of Sulfenylated Imidazo-Fused Heterocycles

Ravi et al. (2021) focused on the design and synthesis of sulfenylated 2-phenylimidazo[1,2-a]pyridines and their analogues, examining their anticancer activities in various human cancer cell lines. This research provides valuable insights into the potential therapeutic applications of these compounds in oncology (Ravi et al., 2021).

Pyrrolidin-3-ones from Threonine and Serine-Based Sulfonamides

Králová et al. (2019) explored the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, leading to the unexpected formation of pyrrolidin-3-ones. This study contributes to the understanding of organic synthesis mechanisms and the potential for developing novel compounds (Králová et al., 2019).

Gas Separation Performance of Sulfonated Polyimides

Islam et al. (2005) investigated the preparation and gas separation performance of flexible pyrolytic membranes made from sulfonated polyimides. This research is significant for its implications in material science, particularly in developing advanced membranes for gas separation (Islam et al., 2005).

Iridium(III) Bis-Pyridine-2-Sulfonamide Complexes in Water Oxidation

Li and Bernhard (2017) synthesized a series of iridium bis-pyridine-2-sulfonamide complexes, investigating their efficiency as water oxidation catalysts. This study highlights the potential application of these complexes in catalysis and renewable energy technologies (Li & Bernhard, 2017).

将来の方向性

特性

IUPAC Name |

N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S/c29-31(30,22-12-9-18-5-1-2-6-20(18)17-22)27-21-10-7-19(8-11-21)23-13-14-24(26-25-23)28-15-3-4-16-28/h1-2,5-14,17,27H,3-4,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVIWHFTNGGSFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2707510.png)

![4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2707512.png)

![Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B2707515.png)

![1-chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide](/img/structure/B2707520.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide](/img/structure/B2707521.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2707525.png)

![N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]-2-phenoxypropanamide](/img/structure/B2707526.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2707527.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2707528.png)